molecular formula C13H4ClF3N4O4 B3041394 2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 287177-00-8

2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3041394
CAS No.: 287177-00-8
M. Wt: 372.64 g/mol
InChI Key: HCXMMQZOZMCGRM-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C13H4ClF3N4O4 and its molecular weight is 372.64 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile, with the CAS number 287177-00-8, is a complex organic compound notable for its diverse biological activities. Its unique structure, featuring multiple functional groups including chlorines, nitro groups, and trifluoromethyl moieties, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, highlighting research findings, case studies, and potential applications.

  • Molecular Formula : C13H4ClF3N4O4
  • Molecular Weight : 372.64 g/mol
  • IUPAC Name : 2-chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of nitro groups is often associated with antimicrobial and anticancer properties, suggesting that the compound may inhibit specific enzymatic activities or modulate cellular processes critical in disease progression.

Anticancer Properties

The compound's mechanism may also involve the inhibition of cancer cell proliferation. Studies on related nitro-substituted heterocycles suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibiting these enzymes can enhance acetylcholine levels, which is beneficial in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Inhibitory Potential Against Cholinesterases :
    • A study highlighted the importance of dual inhibitors targeting both AChE and BChE for treating advanced Alzheimer's disease. The compound's structural analogs were shown to effectively inhibit these enzymes, suggesting a similar potential for this compound .
  • Antimicrobial Studies :
    • While specific antimicrobial studies on this compound are scarce, related compounds have exhibited potent activity against various bacterial strains. For instance, silver complexes with similar nitro-substituted structures showed significant antibacterial activity against gram-positive bacteria .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
2-Chloro-N-(4-chloro-3-nitrophenyl)nicotinamideSimilar nitro and chloro substituentsLacks trifluoromethyl group
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamideSimilar structural frameworkNo nitro groups present
2-Chloro-N-(4-chloro-3-nitrophenyl)-5-iodobenzamideContains iodine instead of trifluoromethylDifferent reactivity profile due to iodine

Properties

IUPAC Name

2-chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4ClF3N4O4/c14-12-8(5-18)9(13(15,16)17)11(21(24)25)10(19-12)6-2-1-3-7(4-6)20(22)23/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXMMQZOZMCGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=N2)Cl)C#N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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